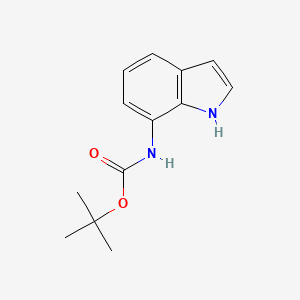

tert-butyl 1H-indol-7-ylcarbamate

Description

tert-butyl 1H-indol-7-ylcarbamate is a carbamate-protected indole derivative widely used as an intermediate in organic synthesis and pharmaceutical research. Its structure features a tert-butyloxycarbonyl (Boc) group attached to the nitrogen of the indole ring at the 7-position. This compound serves as a key building block for modifying indole scaffolds, which are prevalent in bioactive molecules due to their role in interactions with biological targets .

Properties

IUPAC Name |

tert-butyl N-(1H-indol-7-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-10-6-4-5-9-7-8-14-11(9)10/h4-8,14H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLIGTYBXHCNHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC2=C1NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649627 | |

| Record name | tert-Butyl 1H-indol-7-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886365-44-2 | |

| Record name | 1,1-Dimethylethyl N-1H-indol-7-ylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 1H-indol-7-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886365-44-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1H-indol-7-ylcarbamate typically involves the reaction of 1H-indole-7-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

- Dissolve 1H-indole-7-carboxylic acid in anhydrous dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).

- Stir the reaction mixture at room temperature for several hours.

- Quench the reaction with water and extract the product with an organic solvent.

- Purify the product by column chromatography or recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reactors, automated addition of reagents, and continuous monitoring of reaction conditions to ensure high yield and purity. The purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 1H-indol-7-ylcarbamate undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Oxidized indole derivatives.

Reduction: Reduced indole derivatives.

Substitution: Substituted indole derivatives at the 3-position.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H16N2O2

- Molecular Weight : 232.28 g/mol

- Structural Features : The compound consists of a tert-butyl group attached to an indole moiety, which is known for its biological activity and versatility in chemical reactions.

Organic Synthesis

tert-butyl 1H-indol-7-ylcarbamate serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, making it valuable for creating derivatives with enhanced biological activities.

Pharmaceutical Development

Research indicates that this compound exhibits potential biological activities, particularly in:

- Anticancer Research : Studies have shown that indole derivatives can inhibit tumor growth and induce apoptosis in cancer cells by interacting with specific molecular targets.

- Antimicrobial Activity : The compound has been evaluated for its effectiveness against various bacterial strains, showing promise as a potential antimicrobial agent.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against human breast cancer cells. The results indicated that the compound inhibited cell proliferation and induced apoptosis through the activation of specific apoptotic pathways.

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial activity of this compound against Staphylococcus aureus. The findings demonstrated that this compound exhibited significant antibacterial effects, suggesting its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of tert-butyl 1H-indol-7-ylcarbamate involves its interaction with specific molecular targets in biological systems. The indole ring can interact with enzymes, receptors, and other proteins, leading to various biological effects. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound for its targets.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Substituents at the 3- and 4-positions of the indole ring significantly alter the compound’s electronic, steric, and solubility profiles. Key analogs include:

Key Observations :

- Lipophilic groups (e.g., ethyl) may increase membrane permeability but reduce aqueous solubility .

- Reactive groups (e.g., CHO) make the compound a strategic intermediate for synthesizing libraries of derivatives .

Methodologies for Comparative Analysis

Analytical Techniques

- Spectrofluorometry and Tensiometry : Used to determine critical micelle concentrations (CMCs) in amphiphilic analogs, providing insights into self-assembly behavior (e.g., quaternary ammonium compounds) .

- Chromatography and Spectroscopy : Essential for characterizing purity, stability, and substituent effects in carbamate derivatives.

Computational Approaches

- Structural Similarity Metrics : Methods like molecular fingerprinting and Tanimoto coefficients quantify similarity, guiding virtual screening for drug discovery .

- QSAR Modeling : Predicts bioactivity based on substituent patterns, as seen in studies linking nitro groups to antimycobacterial effects .

Biological Activity

Tert-butyl 1H-indol-7-ylcarbamate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound features an indole ring, which is known for its ability to interact with various biological targets, including enzymes and receptors. The presence of the tert-butyl group provides steric hindrance, potentially influencing the compound's binding affinity and selectivity for its targets. The carbamate moiety can participate in hydrogen bonding, further modulating its biological activity.

The mechanism of action of this compound involves:

- Interaction with Enzymes and Receptors : The indole ring can bind to specific sites on proteins, altering their activity.

- Steric Hindrance : The tert-butyl group affects how the compound interacts with biological targets, impacting its efficacy.

- Hydrogen Bonding : The carbamate group enhances interactions with target proteins through hydrogen bonds.

Biological Activities

Research indicates that indole derivatives, including this compound, exhibit a range of biological activities:

- Anticancer Properties : Studies have shown that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

- Antimicrobial Effects : These compounds have demonstrated activity against various bacterial and fungal strains.

- Anti-inflammatory Activities : Indole derivatives are also being explored for their potential to modulate inflammatory responses .

Comparative Analysis with Similar Compounds

A comparative analysis reveals how structural variations influence biological activity. Below is a summary table highlighting key differences among related compounds:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| This compound | Indole ring with a tert-butyl group at position 7 | Anticancer, antimicrobial |

| 1H-indole-7-carboxylic acid | Parent compound without tert-butyl | Baseline for comparison |

| Tert-butyl (1H-indol-3-yl)methylcarbamate | Methyl substituent at position 3 | Varied reactivity |

| Tert-butyl ((1H-indol-7-yl)methyl)(allyl)carbamate | Contains an allyl group | Unique reactivity due to allyl substitution |

This table illustrates how the position and nature of substituents can lead to different chemical properties and biological activities among indole derivatives.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of various indole derivatives, this compound was found to significantly inhibit the proliferation of human cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as a therapeutic agent in cancer treatment .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of this compound against several bacterial strains. The compound exhibited notable inhibitory effects, particularly against Gram-positive bacteria. This suggests its potential utility in developing new antimicrobial agents .

Research Findings

Recent studies have highlighted the importance of optimizing the metabolic stability of compounds like this compound. Computational approaches have been employed to enhance its pharmacokinetic properties while maintaining biological efficacy. These findings underscore the importance of structure-activity relationship (SAR) studies in drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.